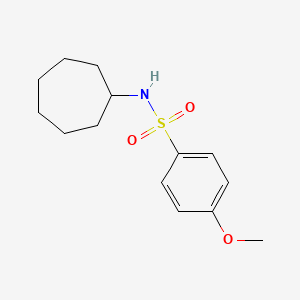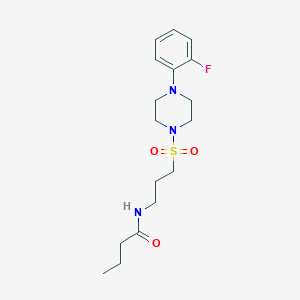
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonyl-propyl-butyramide chain
Mécanisme D'action
Target of Action
The primary target of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition results in changes to the transport of nucleosides across the cell membrane, affecting nucleotide synthesis and adenosine function .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway . This can have downstream effects on various cellular processes that rely on nucleotides, including DNA replication, RNA transcription, and energy metabolism .
Pharmacokinetics
Its interaction with ents suggests it is likely to be absorbed into cells where ents are present
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of nucleoside transport across the cell membrane . This can affect nucleotide synthesis and adenosine function, potentially impacting various cellular processes .
Analyse Biochimique
Biochemical Properties
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to inhibit equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2 . The inhibition of these transporters can influence nucleotide synthesis and adenosine regulation, which are vital for cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can alter cell signaling pathways, gene expression, and cellular metabolism. By inhibiting equilibrative nucleoside transporters, it affects the transport of nucleosides and nucleoside analogues, which are essential for nucleotide synthesis and chemotherapy . This inhibition can lead to changes in extracellular adenosine levels, impacting adenosine-related functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an irreversible and non-competitive inhibitor of equilibrative nucleoside transporters . This inhibition reduces the maximum velocity (Vmax) of nucleoside transport without affecting the Michaelis constant (Km), indicating a non-competitive mechanism. The compound’s binding interactions with ENTs prevent the transport of nucleosides, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the inhibitory effects of this compound on equilibrative nucleoside transporters are irreversible and cannot be washed out . This suggests that the compound remains active over extended periods, continuously affecting cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits equilibrative nucleoside transporters without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate nucleotide synthesis and adenosine metabolism . By inhibiting equilibrative nucleoside transporters, the compound affects the flux of nucleosides and nucleoside analogues, influencing metabolic processes and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with equilibrative nucleoside transporters play a crucial role in its localization and accumulation within cells . These interactions determine the compound’s distribution and its effects on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-fluorophenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with a butyramide derivative to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require the use of polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxide and sulfone derivatives (from oxidation), sulfide derivatives (from reduction), and various substituted derivatives (from nucleophilic aromatic substitution).
Applications De Recherche Scientifique
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals, where its unique chemical properties can be leveraged to create new products with enhanced performance characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)butyramide: Similar structure but with a methoxy group instead of a fluorine atom, which can alter its chemical and biological properties.
N-(3-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
N-(3-((4-(2-bromophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide: Bromine substitution can lead to different pharmacological effects and chemical reactivity compared to the fluorine-substituted compound.
Uniqueness
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and interactions with molecular targets. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other scientific research applications.
Propriétés
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-2-6-17(22)19-9-5-14-25(23,24)21-12-10-20(11-13-21)16-8-4-3-7-15(16)18/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEHPALCRLQJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)
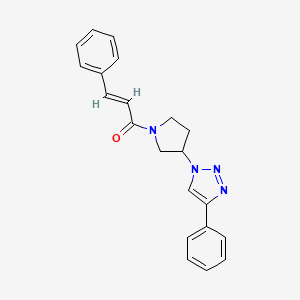
![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)
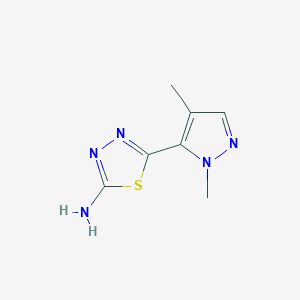
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2604556.png)
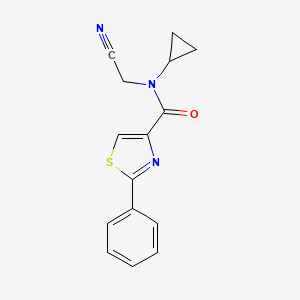
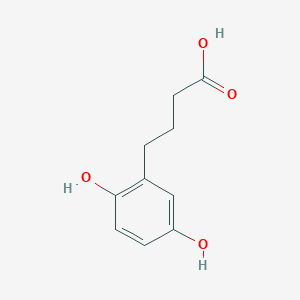
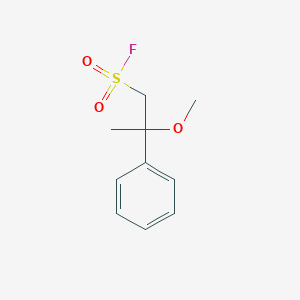
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2604562.png)
![3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B2604563.png)
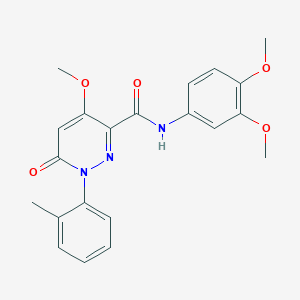
![N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide](/img/structure/B2604568.png)
![(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2604569.png)
